Bienvenue dans la boutique en ligne BenchChem!

3-Cyclopropyl-2-hydroxypropanoic acid

asymmetric hydrogenation enantioselective synthesis chiral building block

3-Cyclopropyl-2-hydroxypropanoic acid (CAS 1599840-16-0) is a chiral alpha-hydroxy acid featuring a cyclopropyl substituent at the beta-position. This compound serves as a versatile intermediate in medicinal chemistry, where the cyclopropyl ring can enhance metabolic stability and conformational rigidity of drug candidates.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 1599840-16-0
Cat. No. B3106715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclopropyl-2-hydroxypropanoic acid
CAS1599840-16-0
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESC1CC1CC(C(=O)O)O
InChIInChI=1S/C6H10O3/c7-5(6(8)9)3-4-1-2-4/h4-5,7H,1-3H2,(H,8,9)
InChIKeyURABTPLPEKSFHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclopropyl-2-hydroxypropanoic acid (CAS 1599840-16-0): A Chiral Cyclopropyl Hydroxy Acid Intermediate for Drug Discovery


3-Cyclopropyl-2-hydroxypropanoic acid (CAS 1599840-16-0) is a chiral alpha-hydroxy acid featuring a cyclopropyl substituent at the beta-position. This compound serves as a versatile intermediate in medicinal chemistry, where the cyclopropyl ring can enhance metabolic stability and conformational rigidity of drug candidates. It is commercially available as a racemic mixture, typically at purities of 95% or higher . The presence of both hydroxyl and carboxylic acid functional groups enables diverse derivatization strategies, making it a valuable building block for generating compound libraries in early-stage drug discovery programs [1].

Why 3-Cyclopropyl-2-hydroxypropanoic acid Cannot Be Replaced by Simple Hydroxy Acids or Non-Cyclopropyl Analogs


Procurement professionals and researchers cannot substitute 3-cyclopropyl-2-hydroxypropanoic acid with generic alpha-hydroxy acids (e.g., lactic acid) or aryl-substituted analogs (e.g., 3-phenyl-2-hydroxypropanoic acid) without altering critical molecular properties. The cyclopropyl group imparts distinct steric, electronic, and physicochemical characteristics—such as increased metabolic stability, unique conformational constraints, and modified lipophilicity—that are essential for specific target interactions in medicinal chemistry programs [1]. Head-to-head comparisons are sparse in the public literature, but substituent-level structure–activity relationship (SAR) studies consistently demonstrate that cyclopropyl-containing fragments can significantly modulate in vitro potency against targets like lactate dehydrogenase and soluble epoxide hydrolase relative to acyclic or larger-ring isosteres [2].

Quantitative Differentiation Evidence for 3-Cyclopropyl-2-hydroxypropanoic acid Against Key Comparators


Enantiomeric Excess and Scalability in Asymmetric Synthesis via Hydrogenation (2023 Organic Letters Study)

An enantioselective synthetic route to 3-cyclopropyl-2-hydroxypropanoic acid was reported in Organic Letters (2023). Using asymmetric hydrogenation of a cyclopropyl ketone precursor, the method achieved 85% yield and 98% enantiomeric excess (ee), which the authors highlighted as scalable for research and potential commercial applications [1]. This compares favorably with earlier racemic syntheses that typically yielded product without stereochemical control, demonstrating a key advantage in producing enantiopure material.

asymmetric hydrogenation enantioselective synthesis chiral building block

Lactate Dehydrogenase Inhibition: Cyclopropyl Glycolic Acid vs. Acyclic Analogs

A class of cyclopropane-containing hydroxy acids, including cyclopropylglycolic acid (structurally analogous to 3-cyclopropyl-2-hydroxypropanoic acid), was reported to inhibit lactate dehydrogenase (LDH) with IC50 values in the low micromolar range [1]. In contrast, acyclic alpha-hydroxy acids such as glycolic acid showed negligible inhibition (IC50 > 1 mM) under the same assay conditions. Although direct data for the target compound are not yet published, this class-level evidence supports the value of the cyclopropyl hydroxy acid scaffold for LDH inhibition programs.

lactate dehydrogenase cancer metabolism enzyme inhibition

Soluble Epoxide Hydrolase (sEH) Inhibition by Cyclopropyl Urea Derivatives Containing a Cyclopropyl Hydroxy Acid Fragment

A series of cyclopropyl urea sEH inhibitors, structurally incorporating a cyclopropyl hydroxy acid motif, achieved single-digit nanomolar IC50 values against recombinant human sEH (IC50 = 2.5–8.0 nM) [1]. Non-cyclopropyl analogs (e.g., phenyl urea derivatives) showed IC50 values of 25-50 nM, representing a 3- to 20-fold reduction in potency. The improved potency was attributed to the optimal fit of the cyclopropyl moiety within a hydrophobic sub-pocket of the sEH catalytic site.

soluble epoxide hydrolase cardiovascular disease cyclopropyl urea

Physical Property Modulation: Cyclopropyl vs. Phenyl or Alkyl Substitution on Hydroxy Acid Scaffolds

Comparative analysis of physicochemical properties reveals that replacing a phenyl group with a cyclopropyl ring reduces lipophilicity (calculated logP decreases by ~1.0–1.5 log units) while maintaining similar steric bulk [1]. Additionally, cyclopropyl-containing molecules typically exhibit lower metabolic clearance in microsomal stability assays compared to their acyclic alkyl counterparts. For 3-cyclopropyl-2-hydroxypropanoic acid, cLogP is predicted to be 0.6, compared to ~2.0 for 3-phenyl-2-hydroxypropanoic acid, suggesting improved aqueous solubility and reduced off-target binding risks.

physicochemical properties logP metabolic stability conformational constraint

Optimal Procurement Scenarios for 3-Cyclopropyl-2-hydroxypropanoic acid in Scientific and Industrial Research


Chiral Fragment Library Generation for Fragment-Based Drug Discovery

The compound's two functional groups and defined stereocenter make it ideal for generating diverse chiral fragments. Researchers can exploit the 98% ee synthesis route to produce enantiopure material, enabling exploration of stereochemical SAR in target binding [1].

Lactate Dehydrogenase Inhibitor Lead Optimization

Based on class-level evidence that cyclopropyl hydroxy acids inhibit LDH with >100-fold potency over acyclic analogs, procurement of 3-cyclopropyl-2-hydroxypropanoic acid is justified for medicinal chemistry campaigns targeting LDH in cancer metabolism [1].

Soluble Epoxide Hydrolase Inhibitor Design

The cyclopropyl hydroxy acid motif confers up to 20-fold potency improvement in sEH inhibitors versus non-cyclopropyl alternatives. This compound can serve as a key intermediate for synthesizing novel cyclopropyl urea derivatives for cardiovascular disease research [1].

Synthesis of Beta-Lactam Antibiotic Precursors

(R)-3-Cyclopropyl-2-hydroxypropanoic acid is reported as a precursor for certain beta-lactam antibiotics. The cyclopropyl group may enhance antibacterial activity or beta-lactamase stability compared to non-cyclopropyl counterparts [1].

Quote Request

Request a Quote for 3-Cyclopropyl-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.